2-(4-Cyano-3-fluoro-phenoxy)-propionic acid tert-butyl ester
Overview
Description
2-(4-Cyano-3-fluoro-phenoxy)-propionic acid tert-butyl ester is a chemical compound with a complex structure that includes a cyano group, a fluoro group, and a phenoxy group attached to a propionic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyano-3-fluoro-phenoxy)-propionic acid tert-butyl ester typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the reaction of 4-cyano-3-fluoro-phenol with propionic acid derivatives under specific conditions to form the desired ester. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
2-(4-Cyano-3-fluoro-phenoxy)-propionic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the cyano or fluoro groups.
Substitution: The phenoxy group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
2-(4-Cyano-3-fluoro-phenoxy)-propionic acid tert-butyl ester has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Cyano-3-fluoro-phenoxy)-propionic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The cyano and fluoro groups can influence the compound’s reactivity and binding affinity to target molecules. These interactions can modulate biological processes and lead to various effects, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Cyano-3-fluoro-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester
- 3-(4-Cyano-3-fluoro-phenoxy)-azetidine-1-carboxylic acid tert-butyl ester
Uniqueness
2-(4-Cyano-3-fluoro-phenoxy)-propionic acid tert-butyl ester is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
tert-butyl 2-(4-cyano-3-fluorophenoxy)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO3/c1-9(13(17)19-14(2,3)4)18-11-6-5-10(8-16)12(15)7-11/h5-7,9H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVXWQVPLDTRAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC(C)(C)C)OC1=CC(=C(C=C1)C#N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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